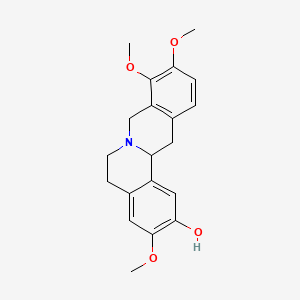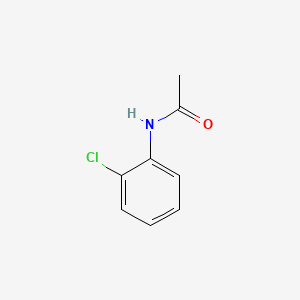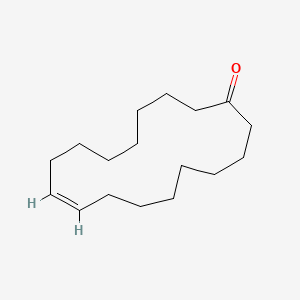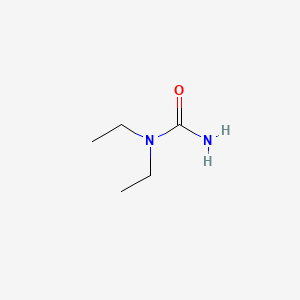
Tetrasulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasulfane is a sulfur hydride. It is a conjugate acid of a tetrasulfanide.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Tetrasulfanes are integral in synthesizing complex compounds, offering structural novelty and utility in various chemical reactions. For instance, the tetrasulfane tBu3Si-S4-SitBu3 was synthesized and its structure meticulously analyzed, showcasing its potential in forming carbonyliron complexes when reacting with certain compounds (Kückmann et al., 2010). Moreover, the interaction of specific this compound derivatives with silica surfaces was explored through IR spectroscopy, revealing insights into the adsorption processes and the structural nuances of the adsorbed species (Marrone et al., 2004).
Agricultural and Therapeutic Potentials
Tetrasulfanes demonstrate significant potential in agriculture and medicine due to their biological activities. Research highlights their ability to act as selective modulators in cellular processes, offering avenues for developing nematocidal agents and other agricultural applications (Czepukojc et al., 2013). Furthermore, the synthesis of odorless polysulfanes, including tetrasulfanes, indicates their therapeutic potential in inducing apoptosis in human cancer cells without the limitations posed by natural polysulfanes (Allah et al., 2015).
Industrial Applications
In the industrial realm, tetrasulfanes contribute significantly to enhancing the mechanical properties of materials. For instance, the use of tetrasulfanes in treating silica surfaces led to the development of reinforced rubber, showcasing an improvement in mechanical properties through the optimized chemical bonding between the silica nanofiller and rubber (Ansarifar et al., 2007). Additionally, tetrasulfanes show antifungal activity against pathogens like Botrytis cinerea, suggesting their applicability in protecting crops and enhancing agricultural productivity (Czepukojc et al., 2013).
Propriétés
Formule moléculaire |
H2S4 |
|---|---|
Poids moléculaire |
130.3 g/mol |
InChI |
InChI=1S/H2S4/c1-3-4-2/h1-2H |
Clé InChI |
IKRMQEUTISXXQP-UHFFFAOYSA-N |
SMILES |
SSSS |
SMILES canonique |
SSSS |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


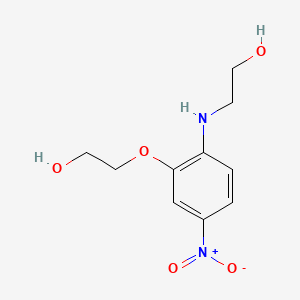
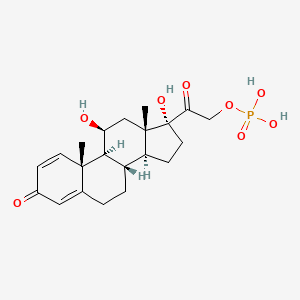
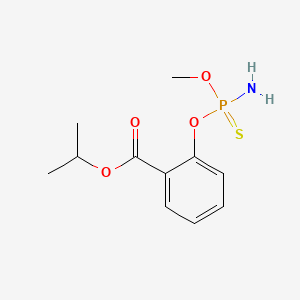

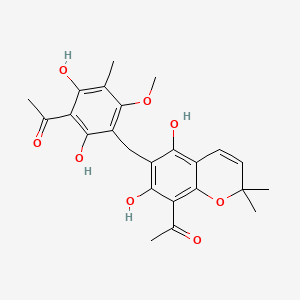

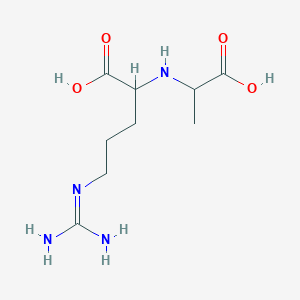
![7-[3-(3-Hydroxyoct-1-enyl)-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1203162.png)
![5-bromo-2-methyl-9H-pyrido[3,4-b]indol-2-ium-6-ol](/img/structure/B1203163.png)
![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)
